N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)acetamide
Description
N-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)acetamide is a triazolo-thiazole derivative characterized by a benzodioxolylmethyl group linked via a sulfanyl-acetamide bridge to a 5-phenyl-substituted triazolo[3,4-b][1,3]thiazole scaffold. This compound (CAS: 315676-82-5) is structurally notable for its fused heterocyclic core and lipophilic substituents, which may enhance membrane permeability and target binding . Its benzodioxole moiety is associated with metabolic stability in pharmaceuticals, while the triazolo-thiazole system is frequently linked to antimicrobial and anti-inflammatory activities in related analogs .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[(5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3S2/c25-18(21-9-13-6-7-16-17(8-13)27-12-26-16)11-29-20-23-22-19-24(20)15(10-28-19)14-4-2-1-3-5-14/h1-8,10H,9,11-12H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRXQGACHRQITHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NN=C4N3C(=CS4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzodioxole moiety, followed by the introduction of the triazolothiazole group through cyclization reactions. The final step involves the attachment of the acetamide group under controlled conditions, such as specific temperature and pH levels.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetamide group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed under an inert atmosphere.
Substitution: Alkyl halides, under basic or acidic conditions depending on the desired product.
Major Products
Scientific Research Applications
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(1,3-Benzodioxol-5-yl)-2-{[5-(4-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl}acetamide
- Key Differences : Replaces the triazolo[3,4-b][1,3]thiazole core with a thiazolo[2,3-c][1,2,4]triazole system. The 4-methylphenyl group enhances steric bulk compared to the unsubstituted phenyl in the target compound.
- Impact : Increased lipophilicity from the methyl group may improve metabolic stability but reduce solubility. Bioactivity data for similar analogs suggest moderate antimicrobial activity against Staphylococcus aureus .
- Reference :
2-((4-Amino-5-(Furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide Derivatives
- Key Differences: Substitutes the triazolo-thiazole core with a furan-linked triazole.
- Bioactivity : These derivatives exhibit significant anti-exudative activity (70–85% inhibition at 10 mg/kg), surpassing diclofenac sodium in edema reduction .
- Reference :
Analogues with Varied Heterocyclic Cores
3-(α-Naphthylmethylene)-6-alkyl/aryl Triazolo[3,4-b]thiadiazoles
- Key Differences : Replaces the thiazole ring in the target compound with a thiadiazole, fused to a triazole. The α-naphthylmethylene group enhances π-π stacking interactions.
- Bioactivity : Demonstrated broad-spectrum activity, including antibacterial (MIC: 12.5–25 µg/mL against E. coli), herbicidal, and plant-growth-regulating effects .
- Reference :
N-Substituted 2-((5-(Thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazides
- Key Differences: Features a thiophene substituent instead of benzodioxole. The hydrazide group introduces additional hydrogen-bond donors.
- Bioactivity : Moderate antifungal activity against Candida albicans (MIC: 50–100 µg/mL) .
- Reference :
Pharmacologically Active Derivatives with Halogen/Electron-Withdrawing Groups
N-(4-Fluorophenyl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide
N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Key Differences : Contains a chloro-trifluoromethylphenyl group and a pyridinyl-triazole core. The trifluoromethyl group improves metabolic resistance.
- Bioactivity : Pending published data, but similar chloro-pyridinyl analogs show antitumor activity (IC₅₀: 10–20 µM in HeLa cells) .
- Reference :
Data Table: Comparative Profiles of Key Analogues
Key Research Findings and Implications
Substituent Effects :
- Phenyl vs. Methylphenyl : The 4-methylphenyl group in enhances lipophilicity but may reduce aqueous solubility compared to the target’s phenyl group.
- Benzodioxole vs. Halogenated Aromatics : Fluorine or chlorine substituents (e.g., ) improve target selectivity but may increase toxicity risks.
Heterocyclic Core Influence :
- Triazolo-thiazoles (target) vs. triazolo-thiadiazoles (): Thiadiazole analogs exhibit stronger antibacterial activity, likely due to enhanced electron-withdrawing effects.
Biological Activity Trends :
- Anti-inflammatory/anti-exudative activity is prominent in furan-triazole derivatives (), whereas antimicrobial effects dominate in thiadiazole- and thiazole-containing compounds ().
Notes
- Contradictions : While benzodioxole derivatives are typically metabolically stable, certain halogenated analogs (e.g., ) may exhibit higher cytotoxicity despite improved bioactivity.
- Knowledge Gaps: Limited data exist on the target compound’s specific pharmacokinetics or in vivo efficacy, necessitating further studies.
- Methodological Considerations : Synthetic routes for triazolo-thiazoles often employ phase-transfer catalysis (e.g., ), which may influence yield and purity.
Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)acetamide is a synthetic compound with potential therapeutic applications. Its structure incorporates a benzodioxole moiety and a triazole-thiazole hybrid, which are known for various biological activities. This article reviews the biological activity of this compound based on current research findings.
Chemical Structure and Properties
The molecular formula of the compound is . The compound features a complex structure that contributes to its biological properties. Key identifiers include:
- IUPAC Name : this compound
- SMILES : O=C(CSc1nnc(N2)n1C(c1ccccc1)=CC2=O)NCc(cc1)cc2c1OCO2
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, triazole derivatives have shown promising results in DPPH and ABTS assays. Although specific data for this compound is limited, related compounds have demonstrated IC50 values comparable to ascorbic acid, suggesting potential antioxidant activity.
Antimicrobial Activity
Triazole derivatives are recognized for their broad-spectrum antimicrobial properties. Studies have shown that compounds containing the triazole ring can effectively inhibit both Gram-positive and Gram-negative bacteria. Specific MIC values for similar compounds indicate efficacy against pathogens like Candida albicans and various bacterial strains .
Anti-inflammatory Activity
Compounds with the benzodioxole structure have been associated with anti-inflammatory effects. Research on related compounds has demonstrated inhibition of cyclooxygenase (COX) enzymes (COX1 and COX2), which are critical in inflammatory processes. For example, certain benzodioxole derivatives showed IC50 values ranging from 0.725 µM to 27.06 µM against COX enzymes .
Anticancer Potential
Recent studies have identified compounds with similar scaffolds as potential anticancer agents. For instance, screening of drug libraries has revealed cytotoxic effects on cancer cell lines such as MCF7 spheroids . The specific mechanism of action for this compound remains to be elucidated but may involve apoptosis induction or cell cycle arrest.
Case Studies
Several studies have explored the biological activities of compounds related to this compound:
Q & A
Q. What are the common synthetic routes for synthesizing N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)acetamide?
- Methodological Answer : The synthesis typically involves multi-step organic reactions: (i) Preparation of the benzodioxole-methylamine intermediate via reductive amination of 1,3-benzodioxole-5-carbaldehyde. (ii) Functionalization of the triazolo-thiazole core with a sulfanyl group using thiourea or Lawesson’s reagent. (iii) Coupling the sulfanyl-triazolo-thiazole moiety to the benzodioxole-methylamine via a nucleophilic substitution or thiol-ene reaction. Reaction progress is monitored using thin-layer chromatography (TLC), and intermediates are purified via recrystallization or column chromatography .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : - and -NMR verify substituent positions and connectivity (e.g., benzodioxole methyl protons at δ 4.8–5.2 ppm, triazole ring carbons at δ 140–160 ppm).
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] calculated for CHNOS: 456.06).
- HPLC : Purity assessment (>95% by reverse-phase HPLC with UV detection at 254 nm) .
Q. How can researchers design initial biological activity screens for this compound?
- Methodological Answer :
- In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC determination.
- Enzyme inhibition studies : Evaluate activity against kinases or cyclooxygenases via fluorometric or colorimetric assays (e.g., COX-2 inhibition measured using a prostaglandin ELISA).
- Dose-response curves : Use logarithmic concentrations (1 nM–100 µM) to assess potency and efficacy .
Advanced Research Questions
Q. What strategies are recommended for optimizing the synthetic yield of the triazolo-thiazole sulfanyl intermediate?
- Methodological Answer :
- Design of Experiments (DoE) : Apply response surface methodology (RSM) to optimize variables like solvent polarity (DMF vs. THF), temperature (60–120°C), and catalyst loading (e.g., Pd/C for coupling steps).
- Flow chemistry : Continuous-flow reactors improve reproducibility and heat transfer for exothermic steps (e.g., cyclization reactions) .
Q. How can contradictory data on the compound’s biological activity across studies be resolved?
- Methodological Answer :
- Orthogonal validation : Confirm anti-inflammatory activity via both COX-2 inhibition assays and TNF-α ELISA in macrophage models.
- Compound stability tests : Assess degradation in assay buffers (e.g., LC-MS to detect hydrolysis products of the acetamide group).
- Structural analogs : Compare activity of derivatives (e.g., replacing benzodioxole with fluorophenyl) to identify pharmacophore requirements .
Q. What methodologies are suitable for elucidating the compound’s interaction with biological targets?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to immobilized targets (e.g., EGFR kinase domain).
- Molecular docking : Use AutoDock Vina to model binding poses, focusing on hydrogen bonds between the triazole nitrogen and target residues.
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, K) for structure-activity relationship (SAR) refinement .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
